![molecular formula C4H4BrNOS B151687 (4-Bromothiazol-5-yl)methanol CAS No. 262444-15-5](/img/structure/B151687.png)
(4-Bromothiazol-5-yl)methanol
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Overview
Description
“(4-Bromothiazol-5-yl)methanol” is a useful research reactant for the synthesis of substituted pyrazoles and imidazoles . It has a molecular formula of C4H4BrNOS .
Molecular Structure Analysis
The molecular structure of “(4-Bromothiazol-5-yl)methanol” is represented by the InChI code1S/C4H4BrNOS/c5-4-3 (1-7)8-2-6-4/h2,7H,1H2
. The average mass is 194.050 Da and the monoisotopic mass is 192.919693 Da . Physical And Chemical Properties Analysis
“(4-Bromothiazol-5-yl)methanol” has a molecular weight of 194.05 . It is a white to yellow solid or liquid .Scientific Research Applications
Synthetic Precursor for Biomimetic Chelating Ligands (4-Bromothiazol-5-yl)methanol serves as a precursor in the synthesis of biomimetic chelating ligands. A related compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, was prepared through a multi-step process, demonstrating the utility of such molecules in constructing complex ligands for potential applications in mimicking biological systems (Gaynor, McIntyre, & Creutz, 2023).
Building Block for Biologically Active Compounds 5-(Hydroxymethyl)thiazole, a molecule with structural similarities to (4-Bromothiazol-5-yl)methanol, is highlighted as a versatile building block for the synthesis of biologically active compounds. A rapid and efficient synthesis method for its stable isotope labeled counterpart was developed, showcasing its importance in the creation of compounds with potential biological activities (Lin, Salter, & Gong, 2009).
Molecular Aggregation Studies Research on compounds structurally related to (4-Bromothiazol-5-yl)methanol, such as 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, explores their behavior in organic solvents. Spectroscopic studies indicate that these molecules can form aggregates, influenced by the solvent and concentration, which could have implications for their applications in materials science and photophysics (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
Safety And Hazards
properties
IUPAC Name |
(4-bromo-1,3-thiazol-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNOS/c5-4-3(1-7)8-2-6-4/h2,7H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCLVZNNBVGGFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)CO)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627951 |
Source
|
Record name | (4-Bromo-1,3-thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromothiazol-5-yl)methanol | |
CAS RN |
262444-15-5 |
Source
|
Record name | (4-Bromo-1,3-thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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